Bienvenue dans la boutique en ligne BenchChem!

GDP366

Cancer Research Targeted Therapy Survivin Inhibition

Procure GDP366, a thienopyrimidine-derived small molecule and the only validated dual inhibitor of survivin (BIRC5) and oncoprotein 18 (Op18/stathmin). Unlike single-target agents or apoptosis-inducing cytotoxics, GDP366 uniquely promotes polyploidy, chromosomal instability, and cellular senescence via telomerase inhibition. Its mechanism is independent of p53 and p21 status, making it the ideal probe for TP53-mutant cancer models where many inhibitors fail.

Molecular Formula C20H17N5OS
Molecular Weight 375.4 g/mol
Cat. No. B1662729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDP366
SynonymsGDP 366
GDP-366
GDP366
Molecular FormulaC20H17N5OS
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N
InChIInChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26)
InChIKeyDZSUJUOJJJCWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GDP366: A Dual Survivin and Op18 Inhibitor for Cancer Research


GDP366 (CAS 501698-03-9, C20H17N5OS, MW 375.45) is a thienopyrimidine-derived small molecule that functions as a dual inhibitor of survivin (BIRC5) and oncoprotein 18 (Op18/stathmin) [1]. It potently and selectively decreases both mRNA and protein levels of survivin and Op18, inhibiting tumor cell growth in vitro and in vivo without rapid apoptosis induction, instead promoting polyploidy, chromosomal instability, and cellular senescence via telomerase inhibition [1].

Why GDP366 Cannot Be Simply Substituted with Other Survivin or Op18 Inhibitors


GDP366's unique dual-target mechanism distinguishes it from single-target survivin inhibitors (e.g., YM155, LQZ-7I) or standalone Op18 suppressors [1]. Its activity is independent of p53 and p21 status, maintaining efficacy in p53-/- and p21-/- contexts, whereas many other inhibitors show reduced activity in p53-deficient settings [1]. Additionally, GDP366 induces a distinctive phenotype of polyploidy and cellular senescence via telomerase inhibition, rather than rapid apoptosis, creating a different therapeutic window and off-target risk profile [1]. Direct substitution with structural analogs like AD80 yields divergent molecular outcomes—AD80 reduces survivin and STMN1 expression while GDP366 induces STMN1 phosphorylation and survivin expression [2].

GDP366 Comparative Efficacy Data: Quantitative Differentiation from Analogs and Alternatives


Dual Survivin/Op18 Inhibition vs. Single-Target Inhibitors YM155 and LQZ-7I

GDP366 simultaneously inhibits both survivin and Op18 at the mRNA and protein levels, whereas YM155 solely suppresses survivin promoter activity (IC50 0.54 nM) and LQZ-7I only inhibits survivin dimerization (IC50 4.8 µM in PC-3, 3.1 µM in C4-2) [1]. This dual targeting provides broader disruption of cancer cell survival pathways.

Cancer Research Targeted Therapy Survivin Inhibition

p53/p21-Independent Cytotoxicity in HCT116 Isogenic Models

GDP366 inhibits growth in HCT116 p53+/+ cells (IC50 2.57 µM), p53-/- cells (IC50 4.05 µM), p21+/+ cells (IC50 0.95 µM), and p21-/- cells (IC50 1.02 µM) after 72h [1]. The modest ~1.6-fold IC50 shift in p53-null versus wild-type demonstrates robust activity independent of p53/p21 tumor suppressor status.

Cancer Research p53 Pathway Drug Resistance

In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model

GDP366 (50 mg/kg daily i.p. for 16 days) potently inhibited HCT116 tumor growth in BALB/c nude mice, with treated tumors showing significantly lower weight than controls [1]. Unlike many cytotoxic agents, this inhibition occurred without rapid apoptosis induction.

Oncology Xenograft Preclinical Efficacy

Divergent Molecular Effects vs. Structural Analog AD80

In acute leukemia cells, GDP366 induced STMN1 phosphorylation and survivin expression, whereas AD80—a chemoinformatically identified structural analog—reduced both survivin and STMN1 expression [1]. Both compounds reduced PI3K/STMN1 axis signaling and exhibited cytotoxicity (p<0.05), but via distinct downstream mechanisms.

Leukemia STMN1 Signaling Kinase Inhibition

Optimal Use Cases for GDP366 Based on Comparative Evidence


Investigating p53-Independent Cancer Therapeutics

Utilize GDP366 in studies requiring sustained cytotoxicity in TP53-mutant or p53-null backgrounds. The IC50 shift from wild-type to p53-/- is only ~1.6-fold, enabling robust hypothesis testing in p53-deficient models where many agents fail [1].

Dual Survivin/Op18 Pathway Dissection

Employ GDP366 as a chemical probe to simultaneously suppress both survivin and Op18, enabling studies on compensatory crosstalk between these two oncoproteins without confounding from single-target inhibitor limitations [1].

Senescence and Polyploidy Induction Studies

GDP366 uniquely promotes polyploidy and telomerase inhibition-driven senescence rather than rapid apoptosis, making it ideal for investigating alternative cell death mechanisms and chromosomal instability in cancer [1].

Benchmarking Novel Survivin Inhibitors

As a preclinical-stage reference compound, GDP366 serves as a validated positive control for evaluating new survivin-targeting agents, as demonstrated in recent asiatic acid derivative development programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDP366

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.